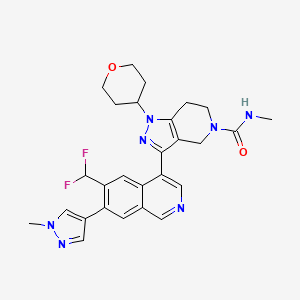
CBP/p300-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBP/p300-IN-2 is a small molecule inhibitor that targets the bromodomains of CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators involved in regulating gene expression through histone acetylation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the acetylation activity of CBP and p300 .
Métodos De Preparación
The synthesis of CBP/p300-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to ensure the compound meets the required quality standards .
Análisis De Reacciones Químicas
CBP/p300-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Aplicaciones Científicas De Investigación
CBP/p300-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling.
Biology: It helps in understanding the molecular mechanisms of transcriptional regulation and the impact of histone acetylation on gene expression.
Medicine: this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by modulating gene expression.
Industry: It is used in the development of new drugs and therapeutic agents targeting CBP and p300
Mecanismo De Acción
CBP/p300-IN-2 exerts its effects by binding to the bromodomains of CBP and p300, thereby inhibiting their histone acetyltransferase activity. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are involved in recruiting transcriptional machinery to gene promoters and enhancers .
Comparación Con Compuestos Similares
CBP/p300-IN-2 is unique in its high selectivity and potency for the bromodomains of CBP and p300. Similar compounds include:
I-CBP112: A specific and potent inhibitor targeting the CBP/p300 bromodomains, used in leukemia therapy.
GNE-049: A compound that shows significant aggregation in dopaminergic neurons and inhibits CBP/p300 activity.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.
Propiedades
Fórmula molecular |
C27H29F2N7O2 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
3-[6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinolin-4-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H29F2N7O2/c1-30-27(37)35-6-3-24-23(15-35)25(33-36(24)18-4-7-38-8-5-18)22-13-31-11-16-9-19(17-12-32-34(2)14-17)21(26(28)29)10-20(16)22/h9-14,18,26H,3-8,15H2,1-2H3,(H,30,37) |
Clave InChI |
ZDKBXFITPIXJAT-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CN=CC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


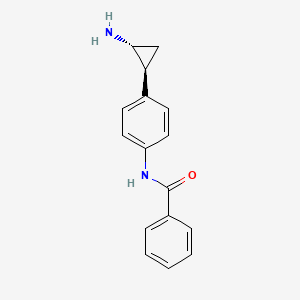
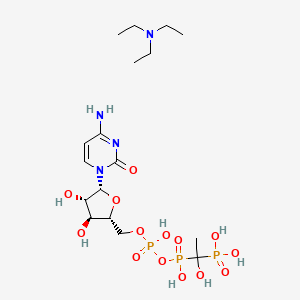

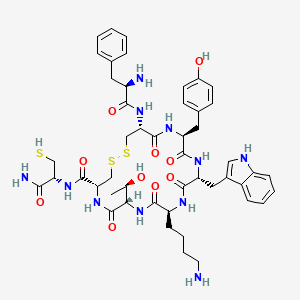
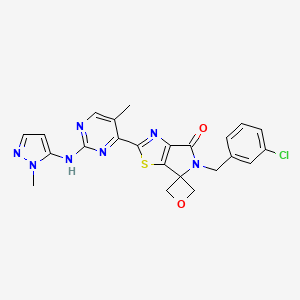
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)



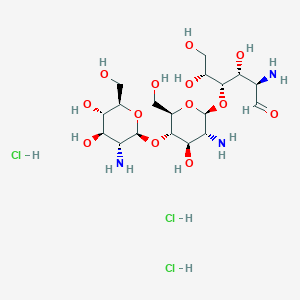
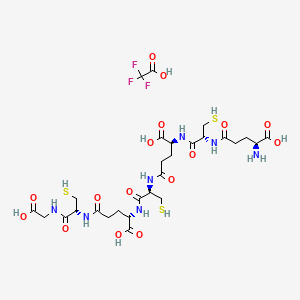
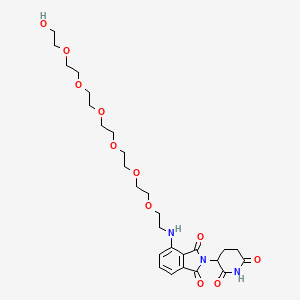
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
